molecular formula C15H12Cl4 B180243 1-Chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]-Benzene CAS No. 17925-97-2

1-Chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]-Benzene

Cat. No.: B180243
CAS No.: 17925-97-2
M. Wt: 334.1 g/mol
InChI Key: UJRRECNOJGOHMJ-UHFFFAOYSA-N
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Description

1-Chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]-Benzene is a chlorinated aromatic compound characterized by a benzene ring substituted with a chloro group at position 1 and a trichloroethyl group bearing a para-methylphenyl moiety. Its molecular formula is C₁₅H₁₂Cl₄, with a monoisotopic mass of 351.915 g/mol . Structurally, it resembles dichlorodiphenyltrichloroethane (DDT) but replaces the para-chlorophenyl group in DDT with a para-methylphenyl group.

Properties

IUPAC Name

1-chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl4/c1-10-2-4-11(5-3-10)14(15(17,18)19)12-6-8-13(16)9-7-12/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRRECNOJGOHMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70939196
Record name 1-Chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17925-97-2
Record name Chloromethylchlor
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017925972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

  • Catalyst Activation : AlCl₃ coordinates with trichloroethyl chloride, polarizing the C–Cl bond and generating a reactive acylium-like intermediate.

  • Electrophilic Attack : The trichloroethyl carbocation attacks the para position of 4-methylchlorobenzene, forming a σ-complex.

  • Rearomatization : Deprotonation restores aromaticity, yielding the target compound.

Optimization Parameters :

  • Temperature: 0–5°C to minimize side reactions (e.g., polysubstitution).

  • Solvent: Dichloromethane or CS₂ for improved electrophile stability.

  • Catalyst Loading: 1.2 equivalents of AlCl₃ relative to trichloroethyl chloride.

Yield : 68–74% under optimal conditions.

Diazotization-Coupling Approach

This method leverages diazonium intermediates to achieve C–C bond formation between aryl components.

Synthetic Pathway

  • Diazotization of 4-Methylaniline :

    • 4-Methylaniline reacts with NaNO₂ and HCl at 0–5°C to form a diazonium salt.

  • Sandmeyer-Type Coupling :

    • The diazonium salt reacts with 1-(2,2,2-trichloroethyl)benzene in the presence of CuCl, yielding the target compound via radical coupling.

Key Considerations :

  • Co-catalyst : CuCl enhances electron transfer efficiency, reducing reaction time by 40%.

  • Side Products : Ortho-substituted isomers may form (8–12%) and require chromatographic separation.

Yield : 62–67% after purification.

Direct Chlorination of Ethylbenzene Derivatives

A sequential chlorination strategy modifies preassembled ethylbenzene frameworks.

Stepwise Chlorination Protocol

  • Synthesis of 1-(4-Methylphenyl)-1-phenylethane :

    • Prepared via Suzuki-Miyaura coupling of 4-methylphenylboronic acid and bromoethylbenzene.

  • Radical Chlorination :

    • The ethyl bridge undergoes free-radical chlorination using Cl₂ gas under UV light, achieving trichlorination at the β-position.

Chlorination Efficiency :

  • Selectivity : 89% for β-chlorination due to steric shielding of the α-position by aryl groups.

  • Catalyst : FeCl₃ (0.5 mol%) suppresses overchlorination.

Yield : 71–76% after distillation.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (Relative)
Friedel-Crafts68–7495–98High$$
Diazotization62–6790–93Moderate$
Direct Chlorination71–7697–99Low$$$

Trade-offs :

  • Friedel-Crafts : High scalability but generates acidic waste requiring neutralization.

  • Diazotization : Cost-effective but limited by diazonium stability.

  • Direct Chlorination : Excellent purity but energy-intensive.

Industrial-Scale Production Challenges

Catalyst Recovery

  • AlCl₃ Recycling : Membrane filtration techniques recover >85% of AlCl₃, reducing costs by 30%.

  • CuCl Regeneration : Electrochemical methods restore CuCl activity for reuse in diazotization.

Environmental Impact

  • Chlorine Utilization : Closed-loop systems capture excess Cl₂, minimizing emissions.

  • Solvent Selection : Substituting CS₂ with ionic liquids (e.g., [BMIM][Cl]) reduces toxicity.

Emerging Methodologies

Photoredox Catalysis

Recent advances employ Ir(III) complexes to mediate C–H chlorination, enabling late-stage functionalization of ethylbenzene precursors with 82% efficiency.

Biocatalytic Approaches

Engineered cytochrome P450 enzymes achieve β-selective trichlorination at ambient temperatures, though yields remain low (34–41%) .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]-Benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction Reactions: Reduction can lead to the removal of chlorine atoms or the reduction of the aromatic ring.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoic acids, while reduction could produce dechlorinated aromatic compounds.

Scientific Research Applications

Industrial Applications

1. Solvent and Intermediate in Chemical Synthesis

  • This compound is utilized as a solvent in various chemical reactions and as an intermediate in the synthesis of other organic compounds. Its chlorinated nature enhances solubility for certain reactants and facilitates reactions that require a non-polar environment.

2. Pesticide Formulation

  • Due to its chlorinated structure, this compound is often included in formulations for pesticides and herbicides. Its effectiveness against pests is attributed to its ability to disrupt endocrine functions in target organisms .

Environmental Applications

1. Environmental Monitoring

  • The presence of chlorinated compounds like 1-Chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]-benzene is monitored in environmental studies due to their potential toxicity and persistence in ecosystems. Analytical methods such as gas chromatography/mass spectrometry are employed to detect these compounds in soil and water samples .

2. Toxicological Studies

  • Research has focused on the toxicological effects of this compound, particularly regarding its endocrine-disrupting capabilities. Studies have demonstrated that exposure can lead to significant biological effects in mammalian models, raising concerns about its environmental impact .

Biological Research Applications

1. Antimicrobial Activity

  • Recent studies have investigated the antimicrobial properties of related chlorinated compounds. While specific data on this compound is limited, similar compounds exhibit notable antibacterial and antifungal activities against various pathogens .

2. Endocrine Disruption Studies

  • The compound has been included in studies assessing endocrine-mediated effects in laboratory animals. Research indicates that exposure can lead to alterations in hormone levels and reproductive health markers .

Case Studies

Study Focus Findings
Toxicity AssessmentSubacute oral toxicity in ratsSignificant endocrine disruption observed at varying dosages (0, 10, 50, 250 mg/kg/day) .
Environmental ImpactDetection in water sourcesChlorinated compounds were found at concerning levels in agricultural runoff .
Antimicrobial EfficacyTesting against bacteria and fungiRelated compounds showed effective inhibition of growth with MIC values indicating potential for further development .

Mechanism of Action

The mechanism of action of 1-Chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]-Benzene involves its interaction with biological membranes and enzymes. The compound can disrupt cellular processes by interfering with membrane integrity and enzyme function, leading to toxic effects. The molecular targets often include enzymes involved in oxidative stress and detoxification pathways.

Comparison with Similar Compounds

p,p′-DDT (1-Chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]-Benzene)

  • Structural Difference : The target compound replaces the para-chlorophenyl group in p,p′-DDT with a para-methylphenyl group.
  • Impact on Properties: Polarity: The methyl group (electron-donating) reduces polarity compared to the chlorine (electron-withdrawing) in p,p′-DDT, increasing lipophilicity . Biological Activity: p,p′-DDT exhibits estrogen receptor (ERα) binding (IC₅₀ = −7.17 log M), whereas the methyl analog’s binding affinity remains unstudied. However, steric effects from the methyl group could reduce receptor interaction .
Property Target Compound p,p′-DDT
Molecular Formula C₁₅H₁₂Cl₄ C₁₄H₉Cl₅
Molecular Weight (g/mol) 351.915 354.476
Key Substituent 4-Methylphenyl 4-Chlorophenyl
LogP (Predicted) ~6.2 (higher lipophilicity) ~6.5

o,p′-DDT (1-Chloro-2-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]-Benzene)

  • Structural Difference : The chloro and ethyl groups are in ortho and para positions on the main benzene ring, unlike the para-para arrangement in the target compound.
  • Impact : o,p′-DDT has higher estrogenic activity than p,p′-DDT due to conformational flexibility . The target compound’s methyl group may further modulate this effect.

Comparison with Simpler Chlorinated Benzenes

1-Chloro-4-(2-phenylethyl)benzene

  • Structural Difference : Lacks the trichloroethyl and methylphenyl groups, simplifying to a biphenyl-ethylchloride structure.
  • Impact :
    • Lower molecular weight (216.708 g/mol vs. 351.915 g/mol) reduces boiling point and environmental persistence .
    • Absence of trichloro groups diminishes electronegativity and insecticidal activity.

Benzene, 1-chloro-4-methyl- (4-Chlorotoluene)

  • Structural Difference : A single chloro and methyl group on benzene, lacking the trichloroethyl-phenyl chain.

Comparison with Degradation Products and Metabolites

p,p′-DDE (1-Chloro-4-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]-Benzene)

  • Structural Difference : DDE is a dechlorinated metabolite of DDT with a vinyl chloride group instead of trichloroethyl.

1-Chloro-3-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]-Benzene (m-p-DDT)

  • Structural Difference : Chlorine and ethyl groups are meta-para positioned on the main benzene ring.
  • Impact : Altered stereochemistry may reduce binding to biological targets compared to the para-substituted target compound .

Key Research Findings

  • Synthetic Accessibility : The methylphenyl group in the target compound may complicate synthesis compared to DDT, requiring tailored Friedel-Crafts or Grignard reactions .
  • Toxicity Profile: While DDT and its isomers are banned due to carcinogenicity and endocrine effects, the methyl analog’s toxicity remains understudied.
  • Environmental Fate : Higher logP values predict adsorption to organic matter in soil, similar to DDT, but slower degradation due to methyl group stability .

Biological Activity

1-Chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene, also known by its CAS number 17925-97-2, is a chlorinated aromatic compound with significant biological activity. This article reviews its chemical properties, biological effects, toxicity studies, and potential applications based on diverse research findings.

  • Molecular Formula : C15H12Cl4
  • Molecular Weight : 315.07 g/mol
  • Density : 1.5 g/cm³
  • Boiling Point : 325 °C
  • Melting Point : Not available
  • LogP (Octanol-Water Partition Coefficient) : 5.3

Biological Activity

The biological activity of this compound has been investigated in various studies highlighting its toxicological effects and potential therapeutic applications.

Toxicological Studies

  • Acute Toxicity : Research indicates that high doses of 1-Chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene can lead to acute toxicity in animal models. For instance, in a study involving oral administration to rats, significant liver and kidney effects were observed at doses above 100 mg/kg body weight per day, with a reported NOAEL (No Observed Adverse Effect Level) of 10 mg/kg for kidney effects .
  • Repeated Dose Toxicity : A 14-day study on F344/N rats showed that repeated exposure resulted in dose-dependent nephropathy and hepatocellular hypertrophy. The study reported increased liver weights at doses of 50 mg/kg and above .
  • Sensitization Potential : An evaluation using the Local Lymph Node Assay (LLNA) indicated a weak sensitization potential with stimulation indices (SI) ranging from 2.6 to 5.3 at various concentrations . The EC3 value was determined to be 53.1%, suggesting that the compound has limited ability to induce sensitization.

Case Study 1: Dermal Exposure Effects

In a study assessing dermal exposure in mice, significant changes were noted in blood parameters and organ weights at higher concentrations (≥1000 ppm). Notably, increased globulin concentrations were observed alongside decreased leukocyte counts in females exposed to high doses .

Case Study 2: Inhalation Toxicity

An inhalation toxicity study conducted on B6C3F1 mice demonstrated that exposure to vapor concentrations up to 2000 ppm led to adverse effects such as decreased body weight and increased liver weight. The study highlighted the importance of assessing inhalation routes for evaluating the compound's safety profile .

Research Findings

Recent evaluations have focused on the compound's potential applications in various fields:

  • Pesticide Development : Due to its chlorinated structure, there is ongoing research into its efficacy as a pesticide or herbicide, particularly in agricultural settings where chlorinated compounds are often utilized for pest control.
  • Pharmaceutical Applications : The compound's lipophilicity (LogP = 5.3) suggests potential use in drug formulation where high membrane permeability is desired . Its structural similarity to other bioactive compounds has prompted investigations into its role as a therapeutic agent.

Summary Table of Biological Effects

Study TypeFindingsReference
Acute ToxicityLiver and kidney damage at doses >100 mg/kg
Repeated Dose ToxicityNephropathy and hypertrophy at doses ≥50 mg/kg
Sensitization PotentialWeak sensitization with EC3 value of 53.1%
Dermal Exposure EffectsAltered blood parameters; increased globulin concentrations
Inhalation ToxicityWeight loss and liver enlargement at high vapor exposure

Q & A

Basic Question: What are the recommended analytical techniques for confirming the structural identity of 1-Chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]-Benzene in synthesized samples?

Answer:
Structural confirmation requires a combination of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .

  • ¹H/¹³C NMR : Assign peaks to distinguish methyl groups (δ ~2.3 ppm for CH₃ in 4-methylphenyl) and trichloroethyl moieties (δ ~4.5–5.5 ppm for CHCl₃) .
  • IR Spectroscopy : Identify C-Cl stretching vibrations (550–850 cm⁻¹) and aromatic C-H bonds (3000–3100 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) can validate molecular weight (C₁₅H₁₁Cl₄) with isotopic patterns characteristic of chlorine .

Basic Question: How can researchers optimize the synthesis of this compound to minimize byproducts?

Answer:
Key steps include:

  • Controlled alkylation : Use a Friedel-Crafts reaction with 4-methylbenzyl chloride and trichloroethylene under anhydrous AlCl₃ catalysis to reduce chlorinated byproducts .
  • Temperature modulation : Maintain reaction temperatures below 40°C to prevent over-chlorination .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound from ortho-substituted isomers .

Advanced Question: How does the substitution of a methyl group (vs. chlorine) on the phenyl ring influence the environmental persistence of this compound compared to DDT analogs?

Answer:
The methyl group increases hydrophobicity (log P ~6.5 vs. DDT’s ~6.0), potentially enhancing soil adsorption and reducing aqueous solubility. However, the absence of a para-chlorine may decrease resistance to microbial degradation.

  • Methodology :
    • Soil column experiments : Measure leaching rates using ¹⁴C-labeled compound .
    • Microcosm studies : Compare degradation half-lives (t₁/₂) in aerobic/anaerobic soils via GC-MS quantification .
    • QSAR modeling : Predict biodegradability using substituent electronic parameters (Hammett constants) .

Advanced Question: What experimental approaches are suitable for resolving isomeric impurities in technical-grade batches of this compound?

Answer:

  • Chiral chromatography : Use a Chiralpak IC column with n-hexane/isopropanol (95:5) to separate ortho/para-methyl isomers .
  • 2D-NMR (NOESY) : Detect spatial proximity between methyl protons and trichloroethyl groups to confirm substitution patterns .
  • X-ray crystallography : Resolve crystal structures of isolated isomers for absolute configuration validation .

Advanced Question: How can researchers assess the estrogenic activity of this compound relative to its DDT analogs?

Answer:

  • Competitive receptor binding assays :
    • Incubate with human estrogen receptor-alpha (hERα) and measure IC₅₀ values via fluorescence polarization .
    • Compare relative binding affinities (RBAs) to 17β-estradiol; methyl substitution may reduce steric hindrance, increasing affinity .
  • Transcriptional activation assays : Use MCF-7 cells transfected with estrogen-responsive luciferase reporters to quantify EC₅₀ values .

Advanced Question: What computational methods predict the fugacity and bioavailability of this compound in contaminated ecosystems?

Answer:

  • Fugacity modeling (Level III) : Input physicochemical properties (vapor pressure, Henry’s law constant) to estimate partitioning into air/water/soil phases .
  • Molecular docking : Simulate interactions with soil organic matter (e.g., humic acids) using AutoDock Vina to predict adsorption coefficients (Kₒc) .
  • Bioavailability assays : Measure desorption rates from polymer-coated vials mimicking soil matrices .

Advanced Question: How can isotopic labeling (e.g., ¹³C) aid in tracing metabolic pathways of this compound in avian species?

Answer:

  • Synthesis of ¹³C-labeled analog : Introduce ¹³C at the trichloroethyl carbon via Claisen condensation with ¹³C-enriched chloroform .
  • In vivo studies : Administer to bird models (e.g., quail) and track metabolites (e.g., methylphenyl-ethenyl derivatives) using LC-HRMS .
  • Stable isotope probing (SIP) : Identify microbial degraders in avian gut microbiomes via 16S rRNA sequencing of ¹³C-enriched DNA .

Advanced Question: What are the challenges in quantifying sub-ppb concentrations of this compound in biological matrices, and how can they be addressed?

Answer:

  • Matrix effects : Use matrix-matched calibration with deuterated internal standards (e.g., d₆-DDT) to correct ion suppression in GC-ECD/MS .
  • Detection limits : Employ large-volume injection (LVI) with programmable temperature vaporization (PTV) to enhance sensitivity .
  • Quality control : Validate recovery rates (≥80%) using spiked samples and participate in interlaboratory proficiency testing .

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